molecular formula C23H37N5O7 B12467149 Snake trippetide;(2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate

Snake trippetide;(2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate

Cat. No.: B12467149
M. Wt: 495.6 g/mol
InChI Key: HSUGRPOJOBRRBK-UHFFFAOYSA-N
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Description

Snake trippetide, also known by its IUPAC name (2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate (CAS: 823202-99-9), is a synthetic peptide derivative modeled after the bioactive components of snake venom. It has gained prominence in cosmetic formulations due to its ability to mimic the muscle-relaxing effects of natural venom peptides, particularly for reducing dynamic wrinkles. Structurally, it comprises a β-alanine residue linked to L-proline and a modified diaminobutyroyl benzylamide group, stabilized by acetate counterions. Its molecular formula is C₁₉H₂₉N₅O₃·2(C₂H₄O₂), with a molecular weight of 495.58 g/mol. The compound is stored at -20°C to maintain stability and appears as a white powder in its pure form .

Properties

Molecular Formula

C23H37N5O7

Molecular Weight

495.6 g/mol

IUPAC Name

acetic acid;N-[4-amino-1-(benzylamino)-1-oxobutan-2-yl]-1-(3-aminopropanoyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C19H29N5O3.2C2H4O2/c20-10-8-15(18(26)22-13-14-5-2-1-3-6-14)23-19(27)16-7-4-12-24(16)17(25)9-11-21;2*1-2(3)4/h1-3,5-6,15-16H,4,7-13,20-21H2,(H,22,26)(H,23,27);2*1H3,(H,3,4)

InChI Key

HSUGRPOJOBRRBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Liquid-Phase Synthesis Methods

Boc-Protected Sequential Condensation

This method avoids solid-phase resins, reducing production costs by 30–40% compared to traditional approaches.

Stepwise Protocol
  • Boc-Asn-OH Preparation :

    • React H-Asn-OH with Boc anhydride in methanol at 10°C for 15 hours (yield: 96.3%).
    • Key reagents : Triethylamine, Boc anhydride.
  • Boc-Ala(CN)-NHBn Synthesis :

    • Couple Boc-Ala-OH with benzylamine using benzotriazole-N,N,N',N'-tetramethylurea hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at 0–10°C (yield: 94.5%).
  • Final Tripeptide Assembly :

    • Condense Cbz-Beta-Ala-Pro-OH with H-Ala(CN)-NHBn using HBTU/DIPEA, followed by hydrogenolysis with palladium carbon (Pd/C) in methanol.
    • Crystallization : Water/acetonitrile yields a white solid (purity: 98%, yield: 95.5%).
Advantages and Limitations
  • Advantages : Avoids costly Fmoc-dab(Boc)-OH reagents; scalable for batch production.
  • Limitations : Requires precise temperature control (0–50°C) to prevent epimerization.

Fragment Condensation with Modified Protecting Groups

A hybrid approach combining Boc and Cbz protections improves intermediate stability.

Key Steps
  • Fragment Synthesis :

    • Synthesize H-Pro-DAB(Boc)-NHBzl via Fmoc-Pro-OH and H-DAB(Boc)-OH coupling (yield: 85–90%).
    • Reagents : N-hydroxysuccinimide (NHS), N,N'-dicyclohexylcarbodiimide (DCC).
  • Deprotection and Acetylation :

    • Remove Boc groups using trifluoroacetic acid (TFA), followed by acetylation with acetic anhydride.
    • Final yield : 51.3% after HPLC purification.

Solid-Phase Synthesis (SPS) Adaptations

Fmoc-Based Strategy

Although less common due to cost, SPS is used for research-scale production.

Procedure
  • Resin Loading : Use 2-chlorotrityl resin preloaded with Fmoc-Pro-OH.
  • Sequential Coupling :
    • Activate Fmoc-beta-Ala-OH and Fmoc-Dab(Boc)-OH with HBTU/1-hydroxybenzotriazole (HOBt).
  • Cleavage and Acetylation :
    • Cleave with TFA/thioanisole/ethanedithiol (EDT), then acetylate with acetic acid.
    • Purity : >97% after reverse-phase HPLC.

Comparative Analysis of Methods

Table 1: Synthesis Method Performance

Method Yield (%) Purity (%) Cost (Relative) Scalability
Liquid-Phase (Boc) 95.5 98 Low High
Fragment Condensation 51.3 97.4 Moderate Moderate
Solid-Phase (Fmoc) 70–75 97 High Low

Table 2: Critical Reagents and Conditions

Step Reagents/Conditions Role
Protection Boc anhydride, Cbz-Cl Amino group protection
Activation HBTU, HOBt, DCC Carboxyl activation
Deprotection TFA (95% aq.), piperidine (20% in THF) Remove Boc/Fmoc groups
Crystallization Water/acetonitrile (1:3 v/v) Final product purification

Purification and Characterization

Chromatographic Techniques

  • HPLC : C18 columns with 0.1% TFA/ACN gradients achieve >98% purity.
  • Ion Exchange : Used for diastereomer separation in fragment-based methods.

Spectroscopic Validation

  • MS (ESI) : m/z 495.58 [M+H]+.
  • NMR : δ 1.45–1.55 (Pro CH2), δ 7.25–7.35 (Ph-CH2).

Challenges and Innovations

Epimerization Control

  • Mitigation : Conduct couplings at 0–10°C; use HOBt to suppress racemization.

Cost-Effective Alternatives

  • Resin-Free Synthesis : Replaces 2-CTC resin with liquid-phase fragment condensation.

Chemical Reactions Analysis

Mechanism of Action: Neuromuscular Blockade

The peptide antagonizes muscle-type nicotinic acetylcholine receptors (nmAChRs) by binding to the ε subunit, preventing acetylcholine from activating the receptor . This inhibits sodium ion influx, depolarization, and muscle contraction .

Key Interactions:

  • Hydrogen Bonding : Tyrosine residues in the peptide form backbone hydrogen bonds with cysteine residues on the receptor .

  • β-Strand Alignment : A β-strand in the peptide aligns with the receptor’s β-sheet structure, stabilizing binding .

Stability and Degradation

  • Thermal Stability : Retains structural integrity up to 78°C, with a melting temperature (TmT_m) of 78°C .

  • Solubility : ≥100 mg/mL in water and 3 mg/mL in DMSO .

  • Storage : Stable for 24 months at 2–8°C; degrades at room temperature due to hydrolysis of amide bonds .

Functional Modifications

  • Acetylation : The diacetate salt enhances solubility and shelf life .

  • Receptor Specificity : Modifications to the C-terminus (e.g., benzylamide) improve selectivity for nmAChRs over neuronal subtypes .

Biological Interactions

  • Neuroprotection : Counteracts acrolein-induced toxicity by restoring synapsin I expression and glucose uptake in PC12 cells .

  • Antithrombotic Activity : Analogous tripeptides (e.g., Glu-Val-Trp) inhibit platelet aggregation via metalloprotease inhibition .

Table 2: Pharmacodynamic Profile

PropertyEffect
Wrinkle Reduction52% reduction after 28 days
Neurotoxin NeutralizationKdK_d = 0.9 nM for α-neurotoxins
Cell Viability80% recovery in acrolein-treated cells

Comparative Analysis with Natural Toxins

FeatureSYN-AKEWaglerin 1
Molecular Weight495.58 g/mol ~3,800 Da
Binding AffinityKdK_d = 0.9 nM KdK_d = 0.2 nM
Thermal StabilityTmT_m = 78°C Denatures above 50°C

Limitations and Side Effects

  • Cardiotoxicity Risk : Overexposure may inhibit cardiac nAChRs, though synthetic modifications reduce this risk .

  • pH Sensitivity : Activity diminishes in acidic environments (pH < 5.0) .

Scientific Research Applications

Snake trippetide; (2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Snake trippetide; (2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate involves its interaction with specific molecular targets and pathways. It has been shown to enhance axonal and synaptic plasticity by increasing the expression of proteins related to these processes, such as synapsin I and β-III-Tubulin. Additionally, it modulates energy metabolism by upregulating AMPK-α and SIRT I. The compound also influences gene expression, including genes encoding apolipoprotein E (ApoE) and Mitogen-Activated Protein Kinase 3 (Mapk3), which are associated with cognitive improvements .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize snake trippetide’s properties and applications, it is compared to structurally or functionally related compounds, including pharmaceutical intermediates and other amide derivatives.

Table 1: Comparative Analysis of Snake Trippetide and Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Use Stability/Storage
Snake trippetide [(2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate] 823202-99-9 C₁₉H₂₉N₅O₃·2(C₂H₄O₂) 495.58 β-alanyl, prolyl, diaminobutyroyl benzylamide Cosmetic (anti-wrinkle) -20°C, desiccated
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide 61086-18-8 C₁₆H₂₄N₂O₂ 276.38* Piperidinyl, phenylpropanamide Pharmaceutical intermediate Not specified
(2S)-2-[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino-N-(diphenylmethyl)-N,3,3-trimethylbutanamide Not provided C₂₇H₃₈N₄OS 466.68 Thioxomethyl, diphenylmethyl, trimethylbutanamide Potential pharmaceutical applications Not specified
(S)-N-[(2S,4S,5S)-5-[2-(2,4-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Not provided Complex (see PF 43(1)) Not provided Diphenylhexanamide, tetrahydropyrimidinyl Investigational pharmaceutical agent Not specified

*Calculated based on formula C₁₆H₂₄N₂O₂.

Key Findings :

Structural Complexity: Snake trippetide’s tripeptide backbone distinguishes it from simpler amide-based intermediates (e.g., the piperidinyl-propanamide in ). Its incorporation of β-alanine and proline enhances conformational flexibility, critical for mimicking venom peptides’ receptor interactions . Compounds like the thioxomethyl-trimethylbutanamide and diphenylhexanamide derivatives feature bulkier aromatic and heterocyclic groups, which may enhance binding affinity but reduce skin permeability compared to snake trippetide.

In contrast, smaller analogs like the piperidinyl-propanamide (276.38 g/mol) may exhibit better bioavailability but lack targeted cosmetic benefits .

Functional Applications :

  • While snake trippetide is optimized for topical muscle relaxation, the compared compounds are primarily pharmaceutical intermediates or investigational drugs. For example, the diphenylhexanamide derivative includes a hydroxy group and tetrahydropyrimidinyl moiety, indicative of protease resistance for oral administration.

Stability Considerations :

  • Snake trippetide requires stringent storage conditions (-20°C), reflecting sensitivity to thermal degradation. Stability data for other compounds are unavailable, but their structural features (e.g., thioamide bonds in ) may confer greater resilience under ambient conditions.

Biological Activity

The compound known as Snake Tripeptide, specifically (2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate, is derived from snake venom and has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

Snake tripeptides are characterized by their complex structures, which consist of various amino acids that contribute to their biological activity. The specific structure of (2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate allows it to interact with biological targets effectively.

The primary mechanisms through which snake tripeptides exert their biological effects include:

  • Neuromuscular Blocking : Similar to other snake venom components, this tripeptide can act as a neuromuscular blocker by inhibiting the nicotinic acetylcholine receptors (nAChRs). This leads to muscle relaxation and has potential applications in cosmetic treatments for reducing wrinkles .
  • Antimicrobial Activity : Snake venoms contain antimicrobial peptides that can inhibit the growth of bacteria and fungi. The tripeptide may exhibit similar properties, contributing to its pharmacological potential .
  • Analgesic Effects : Certain components derived from snake venom have been shown to possess analgesic properties by modulating pain pathways in the nervous system .

Pharmacological Applications

The diverse biological activities of snake tripeptides suggest several potential applications in medicine:

  • Cosmetic Use : The ability to relax facial muscles makes this compound a candidate for anti-wrinkle treatments, potentially offering an alternative to botulinum toxin with fewer side effects .
  • Antimicrobial Therapies : Given the increasing resistance to conventional antibiotics, the antimicrobial properties of snake-derived peptides could lead to new therapeutic agents against resistant strains of bacteria .
  • Cancer Research : Emerging studies indicate that certain snake venom components may induce apoptosis in cancer cells. Investigating the effects of tripeptides on cancer cell lines could reveal novel anti-cancer strategies .

Case Studies and Research Findings

Numerous studies have investigated the biological activities of snake venom components and their derivatives:

  • Neuroprotective Effects : A study demonstrated that a synthetic snake venom peptide protected neuronal cells from toxicity by activating neurotrophic signaling pathways . This suggests that similar peptides could be developed for neuroprotective therapies.
  • Antimicrobial Efficacy : Research has shown that cathelicidin-related antimicrobial peptides from snake venom exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. These findings highlight the potential for developing new antimicrobial agents based on tripeptide structures .
  • Cancer Cell Apoptosis : Investigations into specific snake venom metalloproteinases have revealed their ability to induce apoptosis in leukemia cell lines through caspase-dependent pathways. This mechanism may also be applicable to tripeptides derived from snake venom .

Data Table: Biological Activities of Snake Tripeptides

Activity TypeMechanismPotential ApplicationsRelevant Studies
Neuromuscular BlockInhibition of nAChRsCosmetic treatments ,
AntimicrobialDisruption of microbial membranesNew antibiotic development ,
AnalgesicModulation of pain pathwaysPain management ,
AnticancerInduction of apoptosisCancer therapies

Q & A

Q. What are the critical physicochemical properties and storage requirements for maintaining Snake trippetide stability?

Methodological Answer: Snake trippetide is a white powder with the molecular formula C19H29N5O3·2(C2H4O2) and a molecular weight of 495.58 g/mol . Stability is highly sensitive to temperature; long-term storage at -20°C is essential to prevent degradation. Researchers should aliquot the compound to avoid repeated freeze-thaw cycles. Solubility in common solvents (e.g., water, ethanol) must be validated experimentally, as impurities or hydration states may alter dissolution properties. For structural confirmation, 1H NMR and 13C NMR are recommended to verify the β-alanyl-prolyl-diaminobutyroyl benzylamide backbone and acetate counterions .

Q. Table 1: Key Physicochemical Data

PropertyValueSource
CAS Number823202-99-9
Molecular Weight495.58 g/mol
Storage Temperature-20°C
AppearanceWhite powder

Q. How is Snake trippetide synthesized, and what analytical methods confirm its purity?

Methodological Answer: The synthesis involves coupling β-alanine, L-proline, and 2,4-diamino-N-(phenylmethyl)butanamide via solid-phase peptide synthesis (SPPS) or solution-phase methods. A critical step is the acetylation of the diaminobutyroyl benzylamide moiety to form the diacetate salt . Post-synthesis, purity is assessed using:

  • Reverse-phase HPLC with UV detection (λ = 220 nm for peptide bonds).
  • Mass spectrometry (MS) to confirm the molecular ion peak at m/z 495.58 .
  • Elemental analysis to validate carbon, hydrogen, and nitrogen percentages against theoretical values.

For stereochemical validation, 1H NMR coupling constants and circular dichroism (CD) can resolve the (2S)-configuration of the β-alanyl residue .

Advanced Research Questions

Q. What experimental designs are optimal for investigating Snake trippetide’s neuromuscular activity?

Methodological Answer: To study its purported anticholinergic or neuromuscular blocking effects (e.g., Syn-Ake’s "botox-like" activity ), use:

  • In vitro electrophysiology : Patch-clamp assays on cultured dorsal root ganglia (DRG) neurons to measure inhibition of voltage-gated sodium channels.
  • Ex vivo muscle contraction assays : Isolated rodent diaphragm or ileum tissues exposed to acetylcholine, with Snake trippetide dose-response curves to quantify IC50 values.
  • Competitive binding studies : Radiolabeled α-bungarotoxin in competition with Snake trippetide at nicotinic acetylcholine receptors (nAChRs) .

Note : Controls should include peptide stability tests (e.g., incubation in serum-containing media to assess proteolytic resistance).

Q. How can researchers resolve contradictions in reported biological activities of Snake trippetide across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., anti-wrinkle vs. analgesic effects ) may arise from:

  • Batch variability : Validate peptide purity (>95% via HPLC) and stereochemistry (CD or X-ray crystallography) across batches .
  • Assay specificity : Use knockout cell lines (e.g., nAChR-deficient models) to confirm target engagement.
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d for effect size comparison) to harmonize data from disparate studies .

Q. Table 2: Common Sources of Data Contradiction

FactorResolution Strategy
ImpuritiesRigorous HPLC-MS validation
Species-specific effectsCross-validate in human vs. rodent models
Off-target interactionsProteome-wide affinity screens (e.g., phage display)

Q. What strategies optimize Snake trippetide’s stability in aqueous formulations for in vivo studies?

Methodological Answer: Aqueous degradation pathways (e.g., hydrolysis, oxidation) require:

  • pH optimization : Conduct stability trials at pH 4–6, where acetate counterions buffer against hydrolysis .
  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to enhance shelf life.
  • Real-time stability monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS to track degradation products.

For in vivo delivery, encapsulation in liposomes or PLGA nanoparticles can mitigate enzymatic degradation in serum .

Q. How do structural analogs of Snake trippetide compare in target specificity and potency?

Methodological Answer: To design analogs (e.g., substituting β-alanine with D-alanine or modifying the benzylamide group):

  • Molecular docking : Simulate interactions with nAChRs using software like AutoDock Vina.
  • SAR studies : Synthesize analogs with incremental modifications and test in functional assays (e.g., calcium flux in neuroblastoma cells).
  • Metathesis reactions : Introduce unsaturated bonds (e.g., allyl groups) to enhance membrane permeability .

Key Finding : Analogs with bulkier aromatic groups show increased receptor affinity but reduced solubility, necessitating trade-off analysis .

Data Analysis & Reporting

Q. What statistical frameworks are recommended for dose-response studies involving Snake trippetide?

Methodological Answer:

  • Non-linear regression (e.g., Hill equation) to calculate EC50/IC50.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Power analysis to determine sample sizes ensuring >80% statistical power.
    Report data with 95% confidence intervals and raw datasets in supplementary materials for reproducibility .

Q. How should researchers validate Snake trippetide’s absence of cytotoxicity in cell-based assays?

Methodological Answer:

  • MTT assays : Measure mitochondrial activity in human fibroblasts or keratinocytes after 24–72 hr exposure.
  • Lactate dehydrogenase (LDH) release : Quantify membrane integrity.
  • High-content imaging : Assess nuclear morphology (Hoechst staining) for apoptosis/necrosis .

Threshold : Cytotoxicity >10% at the highest tested dose invalidates functional data due to off-target effects.

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